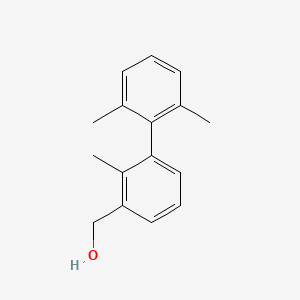

(2,2',6'-Trimethylbiphenyl-3-yl)methanol

Descripción

(2,2',6'-Trimethylbiphenyl-3-yl)methanol is a biphenyl derivative featuring three methyl substituents at the 2, 2', and 6' positions of the biphenyl core and a hydroxymethyl (-CH2OH) group at the 3-position. This compound is synthesized via microwave-assisted reactions, as demonstrated in a protocol yielding 57.2% purity after silica gel chromatography . The trimethyl groups enhance lipophilicity, while the hydroxymethyl group introduces moderate polarity, making it a versatile intermediate in organic synthesis and materials science.

Propiedades

Fórmula molecular |

C16H18O |

|---|---|

Peso molecular |

226.31 g/mol |

Nombre IUPAC |

[3-(2,6-dimethylphenyl)-2-methylphenyl]methanol |

InChI |

InChI=1S/C16H18O/c1-11-6-4-7-12(2)16(11)15-9-5-8-14(10-17)13(15)3/h4-9,17H,10H2,1-3H3 |

Clave InChI |

LCHQKELPMOZWMW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C)C2=CC=CC(=C2C)CO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Effects

- Trimethyl vs. Hydroxyl Groups: The trimethyl substitution in (2,2',6'-Trimethylbiphenyl-3-yl)methanol increases steric hindrance and lipophilicity compared to 2',3,6-Trimethyl-[1,1'-biphenyl]-2-ol (3b), which has a hydroxyl group. The -OH group in 3b enhances acidity (pKa ~10–12) and solubility in polar solvents due to hydrogen bonding .

- Boronate Ester vs. Methanol: The boronate ester in compound 2b enables participation in Suzuki-Miyaura cross-couplings, a reactivity absent in the target compound. However, the dioxaborolane ring increases molecular weight and reduces polarity .

- Trifluoromethyl vs. Methyl : The CF3 group in 3-Methoxy-3'-trifluoromethylbiphenyl withdraws electrons, lowering electron density on the biphenyl core. This contrasts with the electron-donating methyl groups in the target compound, which may stabilize charge-transfer interactions .

Physicochemical Properties

- Solubility : The trimethyl groups in the target compound reduce water solubility compared to hydroxylated analogs like 3b. However, the hydroxymethyl group (-CH2OH) provides better solubility in alcohols than purely hydrocarbon analogs.

- Thermal Stability : Methyl groups enhance thermal stability, as seen in the target compound, whereas boronate esters (e.g., 2b) may decompose under acidic conditions .

- UV Absorption: Extended aromatic systems, such as naphthalene and thiophene in (6-Methoxy-2-naphthalenyl)(thiophen-3-yl)methanol, exhibit stronger UV absorption (λmax ~280–320 nm) compared to biphenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.